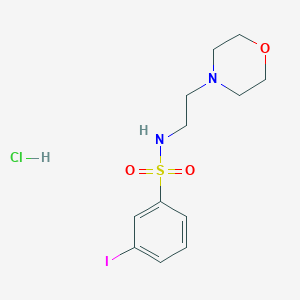
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C12H18ClIN2O3S and a molecular weight of 432.71 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 3-iodobenzenesulfonyl chloride with N-(2-morpholin-4-ylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonamide group can be oxidized under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group may play a role in binding to active sites, while the morpholine ring can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodobenzenesulfonamide: Lacks the morpholine and ethyl groups.
N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the iodine atom.
3-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Has a chlorine atom instead of iodine.
Uniqueness
3-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to the presence of both the iodine atom and the morpholine ring. The iodine atom can participate in various substitution reactions, while the morpholine ring enhances the compound’s solubility and stability. This combination of functional groups makes it a versatile compound for scientific research applications.
Propriétés
Numéro CAS |
864759-45-5 |
|---|---|
Formule moléculaire |
C12H18ClIN2O3S |
Poids moléculaire |
432.71 g/mol |
Nom IUPAC |
3-iodo-N-(2-morpholin-4-ylethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H17IN2O3S.ClH/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15;/h1-3,10,14H,4-9H2;1H |
Clé InChI |
GEVCNRNMFZODIB-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl |
SMILES canonique |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















